molecular formula C11H8N2O4 B8374850 5,6-Methylenedioxy-4-methyl-8-nitroquinoline

5,6-Methylenedioxy-4-methyl-8-nitroquinoline

Cat. No. B8374850
M. Wt: 232.19 g/mol
InChI Key: ASNREKINYIIQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04167638

Procedure details

4-Amino-1,2-methylenedioxy-5-nitrobenzene was made according to the method of Lott, et al.--J. Amer. Chem. Soc., 70, 3621 (1848). It was subjected to a Skraup reaction with methyl vinyl ketone to provide 5,6-methylenedioxy-4-methyl-8-nitroquinoline. The crude compound was crystallized from acetone to give a 63% yield of pure substance; mp 183°-185°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]2[O:11][CH2:12][O:13][C:4]=2[CH:3]=1.[CH:14]([C:16]([CH3:18])=O)=[CH2:15]>>[CH2:12]1[O:11][C:5]2[C:4](=[C:3]3[C:2](=[C:7]([N+:8]([O-:10])=[O:9])[CH:6]=2)[N:1]=[CH:15][CH:14]=[C:16]3[CH3:18])[O:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1OC2=C3C(=CC=NC3=C(C=C2O1)[N+](=O)[O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.